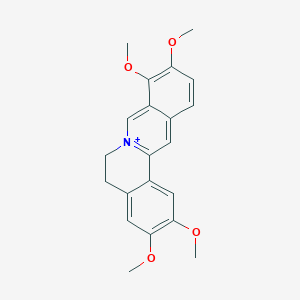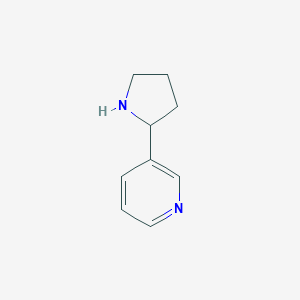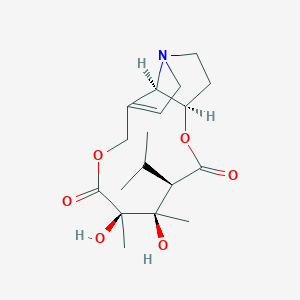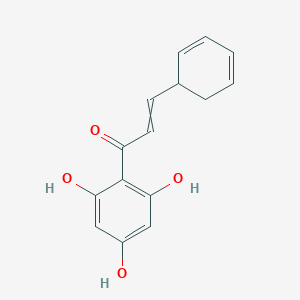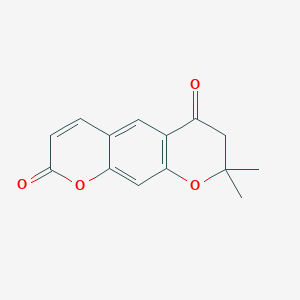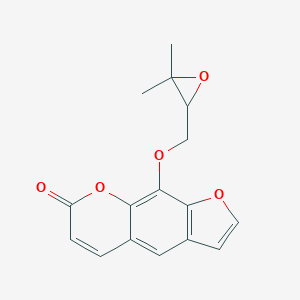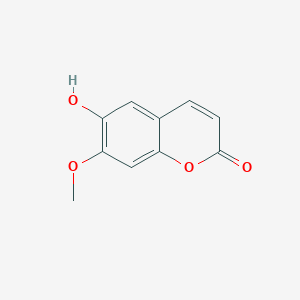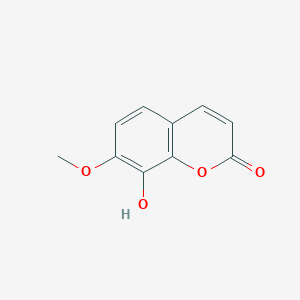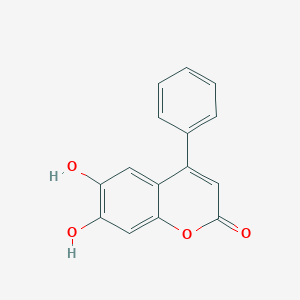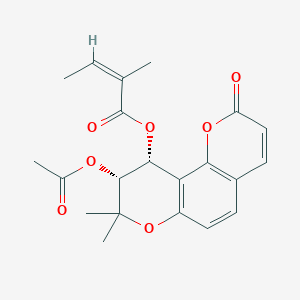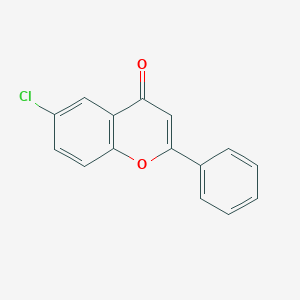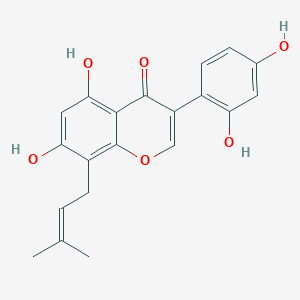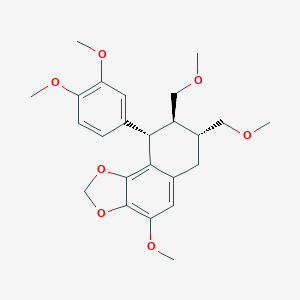
Hypophyllanthin
Vue d'ensemble
Description
L’hypophyllanthine est un composé lignane principalement présent dans diverses espèces du genre Phyllanthus, en particulier le Phyllanthus niruri . Elle est connue pour ses diverses propriétés pharmacologiques, notamment ses effets antioxydants, anti-inflammatoires et hépatoprotecteurs . L’hypophyllanthine a fait l’objet de nombreuses études pour ses applications thérapeutiques potentielles en médecine traditionnelle et moderne .
Applications De Recherche Scientifique
Hypophyllanthin has a wide range of scientific research applications, including but not limited to:
Mécanisme D'action
L’hypophyllanthine exerce ses effets par le biais de diverses cibles et voies moléculaires . Elle inhibe l’activité de la cyclooxygénase-2 (COX-2), de l’interleukine-1 bêta (IL-1β), du facteur de nécrose tumorale alpha (TNF-α) et de la prostaglandine E2 (PGE2) . De plus, elle supprime la phosphorylation de la kinase N-terminale c-Jun (JNK), de la kinase régulée par le signal extracellulaire (ERK) et de p38 . Ces actions contribuent à ses propriétés anti-inflammatoires et immunomodulatrices .
Analyse Biochimique
Biochemical Properties
Hypophyllanthin has been shown to exhibit potent immunomodulating properties as well as a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . It interacts with various enzymes and proteins, influencing biochemical reactions within the body .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-inflammatory effects in in vitro cellular models of LPS-induced U937 macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to suppress IκB degradation and the inhibitors of IkB kinases (Ikkα/β), kappa B (IκB) and NF-κB phosphorylation . It also inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK) and p38 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’hypophyllanthine peut être synthétisée par divers procédés chimiques, notamment la chromatographie liquide haute performance (CLHP) et la chromatographie sur couche mince haute performance (CCMHP) . Ces méthodes impliquent la séparation et la purification de l’hypophyllanthine à partir d’extraits végétaux à l’aide de solvants spécifiques et de techniques chromatographiques .
Méthodes de production industrielle : La production industrielle de l’hypophyllanthine implique généralement l’extraction d’espèces de Phyllanthus à l’aide de solvants tels que l’éthanol ou le méthanol . Les extraits sont ensuite soumis à des techniques chromatographiques pour isoler et purifier l’hypophyllanthine . Les méthodes validées garantissent la qualité et la quantité constantes de l’hypophyllanthine dans le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’hypophyllanthine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier sa structure et améliorer ses propriétés pharmacologiques .
Réactifs et conditions courantes :
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore dans des conditions spécifiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’hypophyllanthine dotés d’activités biologiques améliorées .
4. Applications de la recherche scientifique
L’hypophyllanthine a un large éventail d’applications en recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
L’hypophyllanthine est souvent comparée à d’autres lignanes comme la phyllanthine, la niranthine et la corilagine . Si tous ces composés partagent des propriétés pharmacologiques similaires, l’hypophyllanthine est unique en raison de ses puissants effets antioxydants et hépatoprotecteurs . La présence de groupes fonctionnels spécifiques dans la structure de l’hypophyllanthine contribue à ses activités biologiques distinctes .
Composés similaires :
- Phyllanthine
- Niranthine
- Corilagine
- Acide ellagique
- Acide gallique
Les propriétés uniques de l’hypophyllanthine et ses diverses applications en font un composé précieux dans la recherche scientifique et les applications industrielles.
Propriétés
IUPAC Name |
(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCUHLNHSKZBW-LZJOCLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857866 | |
| Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33676-00-5, 78215-54-0 | |
| Record name | Hypophyllanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33676-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7S,8S,9R)-9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


